molecular formula C14H10Cl4 B3027010 Benzene, 1,4-dichloro-2-((2,5-dichlorophenyl)methyl)-5-methyl- CAS No. 121107-54-8

Benzene, 1,4-dichloro-2-((2,5-dichlorophenyl)methyl)-5-methyl-

Cat. No.: B3027010
CAS No.: 121107-54-8
M. Wt: 320 g/mol
InChI Key: FLNHUBDFYWZFMU-UHFFFAOYSA-N
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Description

Benzene, 1,4-dichloro-2-((2,5-dichlorophenyl)methyl)-5-methyl- is a complex organic compound with the molecular formula C13H6Cl6 . This compound is characterized by its multiple chlorine substitutions on the benzene ring, making it a highly chlorinated aromatic compound. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,4-dichloro-2-((2,5-dichlorophenyl)methyl)-5-methyl- typically involves multiple steps of chlorination and methylation. The starting material is usually a benzene derivative, which undergoes chlorination in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions often include elevated temperatures and the presence of a catalyst like iron(III) chloride to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient chlorination and methylation. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product. The process is carefully monitored to control the extent of chlorination and avoid over-chlorination, which can lead to unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,4-dichloro-2-((2,5-dichlorophenyl)methyl)-5-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of multiple chlorine atoms, this compound readily participates in nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove chlorine atoms or reduce other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Production of carboxylic acids or aldehydes.

    Reduction: Formation of dechlorinated benzene derivatives or reduced functional groups.

Scientific Research Applications

Benzene, 1,4-dichloro-2-((2,5-dichlorophenyl)methyl)-5-methyl- is utilized in several scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1,4-dichloro-2-((2,5-dichlorophenyl)methyl)-5-methyl- involves its interaction with various molecular targets. The chlorine atoms and the aromatic ring structure allow it to interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,4-dichloro-2-methoxy-: Another chlorinated benzene derivative with a methoxy group instead of a methyl group.

    1,4-Dichloro-2,5-dimethoxybenzene: A compound with two methoxy groups and two chlorine atoms on the benzene ring.

Uniqueness

Benzene, 1,4-dichloro-2-((2,5-dichlorophenyl)methyl)-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple chlorine atoms and a methyl group makes it a versatile compound for various chemical reactions and applications.

Properties

IUPAC Name

1,4-dichloro-2-[(2,5-dichlorophenyl)methyl]-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl4/c1-8-4-14(18)10(7-13(8)17)5-9-6-11(15)2-3-12(9)16/h2-4,6-7H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNHUBDFYWZFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30153154
Record name Benzene, 1,4-dichloro-2-((2,5-dichlorophenyl)methyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121107-54-8
Record name Benzene, 1,4-dichloro-2-((2,5-dichlorophenyl)methyl)-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121107548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,4-dichloro-2-((2,5-dichlorophenyl)methyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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